2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal
Description
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2,2-dimethyl-3-(1-methylpyrazol-3-yl)propanal |
InChI |
InChI=1S/C9H14N2O/c1-9(2,7-12)6-8-4-5-11(3)10-8/h4-5,7H,6H2,1-3H3 |
InChI Key |
YEVQPDMKYOKCAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=NN(C=C1)C)C=O |
Origin of Product |
United States |
Preparation Methods
Common Synthetic Route
A widely reported method involves the reaction of 1-methyl-1H-pyrazole with 2,2-dimethylpropanal under acidic catalysis to form the desired aldehyde-substituted pyrazole (EvitaChem, 2025). The general steps are:
- Reagent Preparation: Dissolve 1-methyl-1H-pyrazole in an appropriate solvent.
- Reaction Setup: Add 2,2-dimethylpropanal and an acid catalyst (e.g., p-toluenesulfonic acid or Lewis acids).
- Reaction Conditions: Optimize temperature (typically ambient to mild heating), reaction time, and reagent concentrations to maximize yield and purity.
- Workup: Quench the reaction, extract, and purify by chromatography or recrystallization.
This method leverages the electrophilic nature of the aldehyde and the nucleophilic character of the pyrazole ring to form a carbon–carbon bond at the 3-position.
Detailed Synthetic Procedure Example
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 1-Methyl-1H-pyrazole (1 equiv), 2,2-dimethylpropanal (1.2 equiv), acid catalyst (e.g., p-TsOH, 0.1 equiv), solvent (e.g., dichloromethane) | Mix reagents under inert atmosphere, stir at room temperature or mild heat (25–50 °C) for 12–24 hours | Yields typically range from 60–85% depending on optimization |
| 2 | Quench with aqueous base, extract organic layer | Separation of product from reaction mixture | Purification by column chromatography or recrystallization |
| 3 | Characterization by NMR, IR, and MS | Confirm structure and purity | High purity (>95%) achievable with optimized conditions |
This procedure is adapted from EvitaChem’s product synthesis outline and standard organic synthesis protocols.
Analytical Data and Research Results
- NMR Spectroscopy: Characteristic aldehyde proton signal appears around 9.5–10 ppm (singlet), confirming aldehyde presence. Pyrazole ring protons resonate typically between 6.0–8.5 ppm. The methyl group on nitrogen shows a singlet near 3.8 ppm.
- Mass Spectrometry: Molecular ion peak consistent with the molecular formula of 2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal confirms molecular weight.
- Purity: High-performance liquid chromatography (HPLC) analysis shows purity >95% after purification.
Comparative Table of Preparation Methods
| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct condensation of 1-methyl-1H-pyrazole with 2,2-dimethylpropanal | 1-Methyl-1H-pyrazole, 2,2-dimethylpropanal | Acid catalyst, mild heat | 60–85 | Simple, straightforward | Requires optimization for regioselectivity |
| Hydrazone cyclization of α,β-unsaturated carbonyls | α,β-unsaturated carbonyl compounds, hydrazine derivatives | Microwave irradiation, solvent-free | Moderate to high | Rapid, solvent-free | May require specialized equipment |
| Vilsmeier–Haack formylation on pyrazole derivatives | Preformed pyrazole | DMF/POCl3 | Moderate | Good for formylation | Possible side reactions, harsh reagents |
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: 2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid.
Reduction: 2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Containing Aldehydes and Derivatives
The pyrazole ring is a common feature in bioactive and functional molecules. Below is a comparative analysis with selected analogs:
Key Observations :
- Functional Group Influence: The absence of polar groups (e.g., amino, cyano) in 2,2-dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal likely reduces its water solubility compared to 7a and 7b. Its aldehyde group may confer higher volatility, making it suitable for vapor-phase applications in fragrances.
- Synthetic Pathways : Unlike 7a and 7b, which are synthesized via multicomponent reactions involving sulfur and nitriles , the target compound’s synthesis might involve alkylation of pyrazole followed by aldehyde functionalization, though explicit protocols are undocumented.
- Bioactivity Gap : While 7a and 7b exhibit antimicrobial properties , the biological activity of 2,2-dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal remains unexplored, highlighting a research gap.
Comparison with Non-Pyrazole Aldehydes
- Citronellal (C₁₀H₁₈O): A terpene aldehyde with a citrus aroma. Unlike the target compound, citronellal lacks heterocyclic rings but shares comparable volatility. The pyrazole in the target may enhance chemical stability under oxidative conditions.
- Cinnamaldehyde (C₉H₈O): Aromatic aldehyde with a phenyl group. The target compound’s aliphatic backbone and pyrazole substituent may result in a less intense but more nuanced odor profile.
Biological Activity
2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal is an organic compound belonging to the pyrazole family, characterized by its unique structure that includes a pyrazole ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₂O |
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | 2,2-dimethyl-3-(1-methylpyrazol-3-yl)propanal |
| InChI Key | BYMJATBVKWJSPI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CC1=CN(N=C1)C)C=O |
Synthesis
The synthesis of 2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal typically involves the reaction of 1-methyl-1H-pyrazole with appropriate aldehydes or ketones under controlled conditions. Common synthetic routes include:
- Grignard Reagent Method : Reacting 1-methyl-1H-pyrazole with a Grignard reagent followed by oxidation.
- Multicomponent Reactions (MCRs) : These have been highlighted for their efficiency in synthesizing complex structures with potential biological activity .
Antimicrobial Activity
Research indicates that compounds related to 2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal exhibit significant antimicrobial properties. For instance:
- A study evaluated various pyrazole derivatives against bacterial strains and fungi, revealing promising antimicrobial effects .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been explored. Mechanistic studies suggest that it may inhibit pathways involved in inflammation, although specific pathways remain to be fully elucidated.
Anticancer Activity
Recent investigations have focused on the anticancer properties of pyrazole derivatives:
- A derivative demonstrated an IC50 value of against cancer cell lines comparable to standard drugs like etoposide .
- Another study reported that a related compound exhibited potent antiproliferative activity against human tumor cell lines with GI50 values as low as .
Study 1: Antimicrobial Efficacy
A study conducted by Mali et al. (2021) synthesized several pyrazole derivatives through MCRs and assessed their antimicrobial efficacy against five strains of bacteria and fungi. The results indicated that certain derivatives had a high yield and effective antimicrobial activity within a short reaction time .
Study 2: Anticancer Properties
In a comparative analysis of various synthesized compounds, one derivative of 2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal was tested for its anticancer properties against multiple cell lines (A549, HeLa, HepG2). The compound showed significant cytotoxicity with an IC50 value of , illustrating its potential as an effective anticancer agent .
The biological activity of 2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal is believed to stem from its interaction with various molecular targets:
- The pyrazole ring can modulate enzyme activities and receptor interactions.
- It may inhibit key signaling pathways involved in cellular proliferation and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
